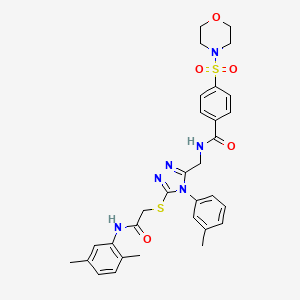
1-(5-Fluoropyrimidin-2-yl)-4-(furan-3-carbonyl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Fluoropyrimidin-2-yl)-4-(furan-3-carbonyl)piperazin-2-one, also known as 5-FU, is a commonly used chemotherapy drug that is used to treat various types of cancer. It is a pyrimidine analog that works by inhibiting the synthesis of DNA and RNA, leading to the death of cancer cells.
Wirkmechanismus
1-(5-Fluoropyrimidin-2-yl)-4-(furan-3-carbonyl)piperazin-2-one works by inhibiting the synthesis of DNA and RNA. It is converted into 5-fluorodeoxyuridine monophosphate (FdUMP) in the body, which then binds to thymidylate synthase and inhibits its activity. Thymidylate synthase is an enzyme that is required for the synthesis of thymidine, which is a building block of DNA. Inhibition of thymidylate synthase leads to a decrease in the synthesis of DNA, which ultimately leads to the death of cancer cells.
Biochemical and physiological effects:
This compound has both biochemical and physiological effects on the body. It affects the metabolism of nucleotides and inhibits the synthesis of DNA and RNA. It also affects the synthesis of proteins and leads to the death of cancer cells. Physiologically, this compound can cause side effects such as nausea, vomiting, and diarrhea. It can also affect the bone marrow and lead to a decrease in the number of blood cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(5-Fluoropyrimidin-2-yl)-4-(furan-3-carbonyl)piperazin-2-one in lab experiments is that it is a well-established chemotherapy drug that has been extensively studied. It is also relatively easy to synthesize and purify. However, one limitation of using this compound is that it can be toxic to normal cells, which can make it difficult to study its effects on cancer cells in vitro.
Zukünftige Richtungen
There are several future directions for the study of 1-(5-Fluoropyrimidin-2-yl)-4-(furan-3-carbonyl)piperazin-2-one. One direction is to develop new analogs of this compound that are more effective and less toxic. Another direction is to study the effects of this compound on different types of cancer cells and to identify biomarkers that can predict its effectiveness. Additionally, future research can focus on understanding the mechanisms of resistance to this compound and developing strategies to overcome it.
Conclusion:
In conclusion, this compound, or this compound, is a commonly used chemotherapy drug that works by inhibiting the synthesis of DNA and RNA. It has been extensively studied for its use in cancer treatment and has shown promising results. However, it can also have toxic effects on normal cells and can lead to side effects. Future research can focus on developing new analogs, studying its effects on different types of cancer cells, and understanding the mechanisms of resistance.
Synthesemethoden
The synthesis of 1-(5-Fluoropyrimidin-2-yl)-4-(furan-3-carbonyl)piperazin-2-one involves the reaction of 5-fluorouracil with furan-3-carbonyl chloride in the presence of a piperazine catalyst. The reaction yields this compound, which is then purified and used as a chemotherapy drug.
Wissenschaftliche Forschungsanwendungen
1-(5-Fluoropyrimidin-2-yl)-4-(furan-3-carbonyl)piperazin-2-one has been extensively studied for its use in cancer treatment. It has been used to treat various types of cancer, including breast, colon, and pancreatic cancer. Research has shown that this compound is effective in inhibiting the growth of cancer cells and inducing cell death. It has also been used in combination with other chemotherapy drugs to increase its effectiveness.
Eigenschaften
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)-4-(furan-3-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4O3/c14-10-5-15-13(16-6-10)18-3-2-17(7-11(18)19)12(20)9-1-4-21-8-9/h1,4-6,8H,2-3,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOUPOOKSUPHPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=COC=C2)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-chloro-6-fluorobenzyl)-5-(4-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2875316.png)
![N-Cyclopropyl-3-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]benzamide](/img/structure/B2875317.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2875322.png)

![(1S,2S)-2-[(3-Bromophenyl)methylamino]cyclohexan-1-ol](/img/structure/B2875326.png)
![N-benzyl-2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B2875327.png)

![N-(2,3-dimethylphenyl)-2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2875330.png)
![6-Oxospiro[3.4]octane-8-carboxylic acid](/img/structure/B2875333.png)


